molecular formula C20H27ClN2O2 B13734354 N-(2-(Dimethylamino)ethyl)-2-ethoxy-2,2-diphenylacetamide hydrochloride CAS No. 18774-63-5

N-(2-(Dimethylamino)ethyl)-2-ethoxy-2,2-diphenylacetamide hydrochloride

Cat. No.: B13734354
CAS No.: 18774-63-5
M. Wt: 362.9 g/mol
InChI Key: NSNAOWRGMCASGZ-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-2-ethoxy-2,2-diphenylacetamide hydrochloride is a chemical compound with a complex structure that includes both dimethylamino and ethoxy groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)ethyl)-2-ethoxy-2,2-diphenylacetamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2,2-diphenylacetic acid with ethyl chloroformate to form an intermediate ester. This intermediate is then reacted with N,N-dimethylethylenediamine to produce the desired compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)ethyl)-2-ethoxy-2,2-diphenylacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted amides.

Scientific Research Applications

N-(2-(Dimethylamino)ethyl)-2-ethoxy-2,2-diphenylacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)ethyl)-2-ethoxy-2,2-diphenylacetamide hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with target molecules, while the ethoxy group may enhance its solubility and bioavailability. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-dimethylethylamine hydrochloride
  • N-(2-Chloroethyl)dimethylamine hydrochloride
  • Bis(2-(N,N-dimethylamino)ethyl) ether

Uniqueness

N-(2-(Dimethylamino)ethyl)-2-ethoxy-2,2-diphenylacetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound.

Properties

CAS No.

18774-63-5

Molecular Formula

C20H27ClN2O2

Molecular Weight

362.9 g/mol

IUPAC Name

2-[(2-ethoxy-2,2-diphenylacetyl)amino]ethyl-dimethylazanium;chloride

InChI

InChI=1S/C20H26N2O2.ClH/c1-4-24-20(17-11-7-5-8-12-17,18-13-9-6-10-14-18)19(23)21-15-16-22(2)3;/h5-14H,4,15-16H2,1-3H3,(H,21,23);1H

InChI Key

NSNAOWRGMCASGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NCC[NH+](C)C.[Cl-]

Origin of Product

United States

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